N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with fluorine, a nitrophenyl group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Halogenation: Chlorination of the phenyl ring.
Formation of the Carboxamide: Reaction of the substituted phenyl ring with a pyridine derivative.
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine or phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-N-(methyl)-2-fluoropyridine-4-carboxamide
- N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-chloropyridine-4-carboxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3/c17-13-4-3-12(8-14(13)21(23)24)20(9-10-1-2-10)16(22)11-5-6-19-15(18)7-11/h3-8,10H,1-2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZKBXRSPLALU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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